methyl 2-(1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate
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Overview
Description
Methyl 2-(1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a complex organic compound that features a quinazoline core, an oxadiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a nitrile oxide under mild conditions.
Quinazoline Core Construction: The quinazoline core is often synthesized via a cyclization reaction involving an anthranilic acid derivative and an isocyanate.
Final Coupling: The oxadiazole and quinazoline intermediates are coupled together using a suitable linker, such as a benzoate ester, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions.
Material Science: It can be used in the synthesis of advanced materials with specific electronic properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Industry
Polymer Science: Utilized in the creation of polymers with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with metal ions, while the quinazoline core can bind to protein active sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate
- Methyl 2-(1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate
Uniqueness
The presence of the chlorophenyl group in methyl 2-(1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate imparts unique electronic properties, making it distinct from its fluorinated or brominated analogs. This can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C25H17ClN4O5 |
---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
methyl 2-[1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate |
InChI |
InChI=1S/C25H17ClN4O5/c1-34-24(32)18-7-3-5-9-20(18)30-23(31)17-6-2-4-8-19(17)29(25(30)33)14-21-27-22(28-35-21)15-10-12-16(26)13-11-15/h2-13H,14H2,1H3 |
InChI Key |
JDUSMATUHSYLQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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